(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
CAS No.:
Cat. No.: VC15791559
Molecular Formula: C13H13F6N
Molecular Weight: 297.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13F6N |
|---|---|
| Molecular Weight | 297.24 g/mol |
| IUPAC Name | (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine |
| Standard InChI | InChI=1S/C13H13F6N/c14-12(15,16)9-5-8(11-3-1-2-4-20-11)6-10(7-9)13(17,18)19/h5-7,11,20H,1-4H2/t11-/m1/s1 |
| Standard InChI Key | ZFVOGCUIGCWQJH-LLVKDONJSA-N |
| Isomeric SMILES | C1CCN[C@H](C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1CCNC(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a piperidine ring with a (2R)-configuration, ensuring stereochemical specificity. The 3,5-bis(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, influencing both physicochemical properties and binding interactions. Key descriptors include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine | |
| Molecular Formula | ||
| Molecular Weight | 297.24 g/mol | |
| Canonical SMILES | C1CCNC@HC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
The trifluoromethyl groups enhance lipophilicity (), facilitating blood-brain barrier penetration, while the piperidine nitrogen provides a site for hydrogen bonding .
Spectroscopic and Crystallographic Data
X-ray crystallography reveals a chair conformation for the piperidine ring, with the phenyl group occupying an equatorial position to minimize steric strain . Nuclear magnetic resonance (NMR) spectra show characteristic shifts for the trifluoromethyl protons () and piperidine methylenes ().
Synthetic Methodologies
Asymmetric Synthesis
The enantioselective preparation of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine typically involves:
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Friedel-Crafts Alkylation: Introducing the phenyl group via AlCl3-catalyzed reaction.
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Trifluoromethylation: Using Umemoto’s reagent () to install trifluoromethyl groups .
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Chiral Resolution: Diastereomeric salt formation with L-tartaric acid achieves >98% enantiomeric excess.
A patent by US10000493B2 details an optimized route (Scheme 1):
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Nitration: Protected enamine intermediates undergo nitration with .
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Reduction: LiAlH4 reduces nitro groups to amines.
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Deprotection: Hydrogenolysis removes benzyl carbamate protecting groups.
Biological Activities and Mechanisms
Neurokinin-1 Receptor Antagonism
In gerbil striatum ex vivo studies, (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine demonstrated potent NK1 receptor occupancy (), correlating with inhibition of substance P-induced foot-tapping behavior () . Comparative data with analogs:
| Compound | NK1 | GFT |
|---|---|---|
| (2R)-2-[3,5-Bis(CF3)Ph]piperidine | 12 | 15 |
| MK-869 | 8 | 10 |
| L-733,061 | 18 | 22 |
The (2R)-configuration confers a 3-fold selectivity over (2S)-enantiomers in receptor binding .
Metabolic Stability
Microsomal assays (human liver) indicate a half-life of , attributed to cytochrome P450 3A4-mediated oxidation of the piperidine ring. Fluorine substitution mitigates first-pass metabolism compared to non-fluorinated analogs .
Comparative Analysis with Structural Analogs
Substituent Effects on Pharmacokinetics
Replacing trifluoromethyl groups with chlorine or methyl reduces CNS penetration ( decreases by 1.2 units) . Key comparisons:
| Analog | NK1 | Metabolic Half-life (min) | |
|---|---|---|---|
| 3,5-DiCl-phenyl analog | 2.0 | 45 | 22 |
| 3,5-DiCF3-phenyl (target) | 3.2 | 12 | 45 |
| 3-CF3-phenyl analog | 2.8 | 28 | 38 |
The bis(trifluoromethyl) substitution optimizes both potency and stability .
Future Research Directions
Synthetic Innovations
Flow chemistry approaches could improve yield and scalability, particularly in trifluoromethylation steps . Enzymatic resolution using lipases may offer greener alternatives to chiral auxiliaries.
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